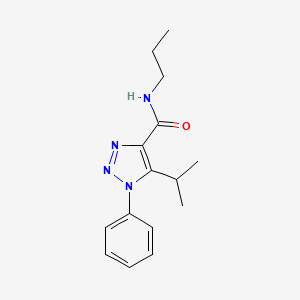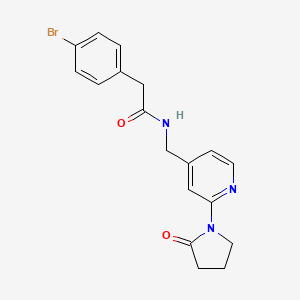
(2R)-3-Benzylpentan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-Benzylpentan-2-amine is an organic compound characterized by a benzyl group attached to the third carbon of a pentane chain, with an amine group on the second carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Benzylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 3-benzylpentan-2-one.
Reductive Amination: The key step involves the reductive amination of 3-benzylpentan-2-one using an amine source and a reducing agent. Common reagents include ammonia or primary amines and reducing agents like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Catalytic Hydrogenation: Employing metal catalysts like palladium or platinum on carbon to facilitate the reduction process.
Chiral Catalysts: Using chiral catalysts to directly produce the desired enantiomer without the need for separate resolution steps.
化学反応の分析
Types of Reactions
(2R)-3-Benzylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(2R)-3-Benzylpentan-2-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2R)-3-Benzylpentan-2-amine involves its interaction with specific molecular targets:
Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Enzyme Inhibition: It can inhibit or activate enzymes, affecting metabolic processes.
Pathways Involved: The compound may modulate pathways such as the MAPK signaling pathway or the PI3K-Akt pathway, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-3-Benzylpentan-2-amine: The enantiomer of (2R)-3-Benzylpentan-2-amine with different spatial arrangement.
3-Benzylpentan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
3-Phenylpropan-1-amine: A structurally similar compound with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research and potential therapeutic applications.
特性
IUPAC Name |
(2R)-3-benzylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNZUPXGIVFIA-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2914350.png)


![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2914361.png)





![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914372.png)
![5-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B2914373.png)
